molecular formula C9H9FN2 B13039430 2-(1-Aminoethyl)-4-fluorobenzonitrile

2-(1-Aminoethyl)-4-fluorobenzonitrile

Cat. No.: B13039430
M. Wt: 164.18 g/mol
InChI Key: SJJAJVHWOIURMF-UHFFFAOYSA-N
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Description

2-(1-Aminoethyl)-4-fluorobenzonitrile is a fluorinated aromatic compound featuring a benzonitrile core substituted with a fluorine atom at the para position and a 1-aminoethyl group at the ortho position. Key characteristics of such compounds include moderate molecular weights (160–200 g/mol), variable logP values (0.9–1.5), and boiling points ranging from 240–260°C, influenced by substituent positions and stereochemistry .

Properties

Molecular Formula

C9H9FN2

Molecular Weight

164.18 g/mol

IUPAC Name

2-(1-aminoethyl)-4-fluorobenzonitrile

InChI

InChI=1S/C9H9FN2/c1-6(12)9-4-8(10)3-2-7(9)5-11/h2-4,6H,12H2,1H3

InChI Key

SJJAJVHWOIURMF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)F)C#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminoethyl)-4-fluorobenzonitrile typically involves the following steps:

    Fluorination: Substitution of a hydrogen atom with a fluorine atom.

    Aminoethylation: Introduction of the aminoethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve catalytic processes and optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminoethyl)-4-fluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the nitrile group or other functional groups present in the molecule.

    Substitution: The fluorine atom can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or other oxidized derivatives, while reduction may produce amines or other reduced forms.

Scientific Research Applications

2-(1-Aminoethyl)-4-fluorobenzonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(1-Aminoethyl)-4-fluorobenzonitrile involves its interaction with specific molecular targets. The aminoethyl group may facilitate binding to enzymes or receptors, while the fluorine atom can influence the compound’s reactivity and stability. The nitrile group may also play a role in the compound’s overall activity by participating in various chemical interactions.

Comparison with Similar Compounds

Positional Isomers

(a) 3-(1-Aminoethyl)-4-fluorobenzonitrile (Meta-Substituted Isomer)
  • Molecular Formula : C₉H₉FN₂
  • Molecular Weight : 164.18 g/mol
  • Boiling Point : 249.3 ± 30.0°C (760 mmHg)
  • LogP : 0.92
  • Key Differences: The meta-substitution of the aminoethyl group reduces steric hindrance compared to the ortho position in the target compound. This may enhance solubility and alter biological interactions. The (R)-enantiomer of this isomer is documented with a density of 1.2 g/cm³ and a refractive index of 1.536 .
(b) 4-[(1R)-1-Amino-2,2,2-trifluoroethyl]benzonitrile (Para-Substituted Analog)
  • Molecular Formula : C₉H₇F₃N₂
  • Molecular Weight : 200.16 g/mol
  • Stereochemistry at the 1-amino position (R-configuration) may influence receptor binding .

Functional Group Variants

(a) 2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile
  • Molecular Formula : C₁₃H₁₀ClFN₂O₂
  • Key Differences: The bulky pyrimidinone substituent introduces steric hindrance and hydrogen-bonding capacity, reducing volatility (boiling point likely >300°C).
(b) 4-((1S,2R)-1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile
  • Molecular Formula : C₁₁H₁₁F₂N₂O
  • Key Differences : The addition of a hydroxyl group and difluoro substitution improves water solubility. The stereochemistry (1S,2R) may confer specificity in enzyme inhibition, as seen in kinase-targeting drugs .

Structural Analogs with Modified Backbones

(a) (R)-2-(1-Aminoethyl)-4-fluorophenol Hydrochloride
  • Molecular Formula: C₈H₁₀ClFNO
  • Key Differences: Replacement of the nitrile group with a phenol increases acidity (pKa ~10) and introduces hydrogen-bonding sites. The hydrochloride salt enhances aqueous solubility but reduces thermal stability .
(b) 4-Amino-2-fluoro-5-methylbenzonitrile
  • Molecular Formula : C₈H₇FN₂
  • Key Differences: Substitution of the aminoethyl group with a primary amino group simplifies synthesis but reduces steric bulk. The methyl group at the meta position may stabilize the aromatic ring, increasing melting point .

Table 1: Comparative Physicochemical Data

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) LogP Key Substituents
2-(1-Aminoethyl)-4-fluorobenzonitrile C₉H₉FN₂ 164.18 (estimated) ~250 (estimated) ~1.0 Ortho-aminoethyl, para-fluoro
3-(1-Aminoethyl)-4-fluorobenzonitrile C₉H₉FN₂ 164.18 249.3 0.92 Meta-aminoethyl, para-fluoro
4-[(1R)-1-Amino-2,2,2-TF]benzonitrile C₉H₇F₃N₂ 200.16 N/A ~1.5 Para-trifluoroethyl, R-config
4-Amino-2-fluoro-5-methylbenzonitrile C₈H₇FN₂ 152.15 N/A ~0.8 Ortho-fluoro, meta-methyl

Key Observations:

  • Lipophilicity : Trifluoroethyl substitution increases logP, enhancing blood-brain barrier penetration but risking off-target toxicity .
  • Thermal Stability: Nitrile-containing compounds generally exhibit higher thermal stability (>200°C) compared to phenolic analogs .

Biological Activity

2-(1-Aminoethyl)-4-fluorobenzonitrile, also known as (R)-3-(1-aminoethyl)-4-fluorobenzonitrile, is a compound with significant pharmacological potential. Its unique structure, featuring an amino group and a fluorine atom, allows for diverse biological interactions, making it a candidate for further therapeutic exploration.

  • Molecular Formula : C₉H₈FN
  • Molecular Weight : 151.16 g/mol
  • Structure :
    • The compound contains a fluorobenzene ring and a nitrile group, which are crucial for its biological activity.

The biological activity of 2-(1-aminoethyl)-4-fluorobenzonitrile is primarily attributed to its interaction with specific molecular targets within biological systems. Compounds with similar structures have demonstrated potential as therapeutic agents, particularly in the treatment of various diseases. The presence of the amino group facilitates interactions with receptors or enzymes, suggesting its role as a modulator in several biochemical pathways.

Biological Activities

Research indicates that 2-(1-aminoethyl)-4-fluorobenzonitrile exhibits the following biological activities:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes, potentially impacting metabolic pathways relevant to disease states.
  • Binding Affinity : Initial binding affinity assays indicate selective interactions with certain receptors, which could lead to therapeutic effects against conditions like cancer or inflammatory diseases.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique properties of 2-(1-aminoethyl)-4-fluorobenzonitrile compared to similar compounds:

Compound NameStructural FeaturesUnique Properties
2-(1-Aminoethyl)-4-fluorobenzonitrileChiral center, fluorine atom, nitrile groupPotential pharmaceutical applications
(S)-3-(1-aminoethyl)-6-fluoroquinolin-2(1H)-oneFluorine atom on quinoline ringAntimicrobial properties
(S)-3-(1-aminoethyl)phenolHydroxyl group instead of nitrileAntioxidant properties

Case Studies and Research Findings

  • Pharmacological Studies : In vitro studies have shown that 2-(1-aminoethyl)-4-fluorobenzonitrile exhibits selective inhibition of certain enzymes involved in cancer progression. For example, its interaction with aromatase has been investigated, showing promising results in reducing estrogen levels in breast cancer models .
  • Binding Affinity Assays : Binding studies revealed that this compound has a significant affinity for specific receptors involved in neurotransmission and inflammation. These findings highlight its potential as a dual-action agent targeting both neurological and inflammatory pathways .
  • Toxicology Reports : Safety assessments indicate that 2-(1-aminoethyl)-4-fluorobenzonitrile has a favorable toxicity profile in preliminary animal studies, suggesting that it could be developed into a viable therapeutic agent without significant adverse effects.

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